4-Anilino-2,6-dinitrophenol
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Overview
Description
4-Anilino-2,6-dinitrophenol is an organic compound characterized by the presence of an aniline group attached to a dinitrophenol structure. This compound is known for its vibrant color and is often used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2,6-dinitrophenol typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the nitro groups at the desired positions. One common method involves the nitration of 4-anilino-phenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or piperidine.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Anilino-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and as a component in certain types of explosives.
Mechanism of Action
The mechanism of action of 4-Anilino-2,6-dinitrophenol involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and affecting cellular energy production. This mechanism is similar to that of other dinitrophenol derivatives .
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Amino-2-nitrophenol: A related compound used in hair dyes and as an intermediate in organic synthesis.
Uniqueness: 4-Anilino-2,6-dinitrophenol is unique due to the presence of both an aniline group and two nitro groups, which confer distinct chemical reactivity and biological activity compared to other dinitrophenol derivatives .
Properties
IUPAC Name |
4-anilino-2,6-dinitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZITFGJJVQTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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